Carbacyclin

Beschreibung

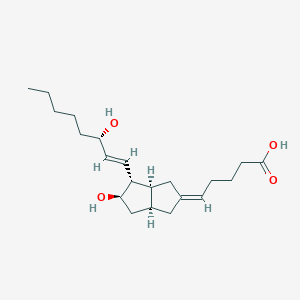

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-WLPVIMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of Carbacyclin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable and potent synthetic analogue of prostacyclin (PGI₂), represents a significant advancement in the field of cardiovascular and platelet research. Prostacyclin is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in vascular homeostasis. However, its inherent chemical instability, with a half-life of only a few minutes under physiological conditions, has limited its therapeutic application. The development of this compound, in which the oxygen atom of the enol-ether group in prostacyclin is replaced with a methylene group, overcame this limitation, providing researchers with a valuable tool to study the physiological effects of prostacyclin and paving the way for the development of novel antithrombotic and vasodilatory therapies.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its efficacy, and a thorough examination of its mechanism of action through the prostacyclin (IP) receptor signaling pathway.

Discovery and Development

The quest for a stable prostacyclin analogue was driven by the need for a compound with a longer duration of action for both research and potential therapeutic use. In 1980, a team of researchers reported the synthesis and biological activity of this compound, demonstrating that this carbocyclic analogue retained the potent anti-platelet and vasodilatory effects of prostacyclin while exhibiting significantly greater chemical stability.[1] This discovery provided a crucial pharmacological tool that has since been instrumental in elucidating the roles of the prostacyclin pathway in various physiological and pathological processes.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed since its initial discovery. A common and effective strategy involves the use of a bicyclic ketone as a key intermediate. One notable synthesis starts from cis-bicyclo[3.3.0]octane-3,7-dione.[2][3]

Representative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Steps for a Representative Synthesis:

A detailed synthetic protocol for (+)-carbacyclin was reported by Nagao et al. in 1987, utilizing a chiral induction procedure.[4] Another key approach involves the use of cis-bicyclo[3.3.0]octane-3,7-dione as the starting material. The following is a generalized sequence of steps based on such syntheses:

-

Monoketalization: cis-Bicyclo[3.3.0]octane-3,7-dione is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to selectively protect one of the ketone functionalities as a ketal.

-

Introduction of the α-side chain: The monoketal is then reacted with a suitable reagent, such as diethyl carbonate in the presence of a strong base like sodium hydride, to introduce the ester group that will form the basis of the α-side chain.

-

Stereoselective Reduction and Functional Group Manipulation: The remaining ketone is stereoselectively reduced, typically using a hydride reducing agent like sodium borohydride. The resulting hydroxyl group is often protected before proceeding.

-

Introduction of the ω-side chain: The ω-side chain is commonly introduced via a Wittig reaction with a corresponding phosphonium ylide. This step is crucial for establishing the correct stereochemistry of the double bond in the ω-side chain.

-

Deprotection and Final Product Formation: The protecting groups on the hydroxyl functionalities and the ester are removed in a series of deprotection steps to yield the final this compound molecule.

Biological Activity and Quantitative Data

This compound's primary biological activities are the inhibition of platelet aggregation and vasodilation, both of which are mediated through its agonist activity at the prostacyclin (IP) receptor.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency is often compared to that of prostacyclin.

| Compound | Assay | Species | Preparation | Agonist | IC50 | Relative Potency (vs. Prostacyclin) | Reference |

| This compound | Platelet Aggregation | Human | Platelet-Rich Plasma | ADP | - | ~0.03x | |

| This compound | Platelet Aggregation | Dog | Platelet-Rich Plasma | ADP | - | ~0.03x | |

| This compound | Platelet Aggregation | Rabbit | Platelet-Rich Plasma | ADP | - | ~0.03x | |

| This compound | Platelet Aggregation | Rat | Platelet Aggregation | Tumor Cells | - | ~10-fold less potent than Prostacyclin | |

| Iloprost | Platelet Aggregation | Human | Platelet-Rich Plasma | ADP | - | - | |

| Prostacyclin (PGI₂) | Platelet Aggregation | Human | Washed Platelets | ADP | 1.3 nM | 1x (Reference) |

Vasodilation

Similar to prostacyclin, this compound induces vasodilation by relaxing vascular smooth muscle cells. This effect contributes to its ability to lower blood pressure.

| Compound | Assay | Tissue | EC50 | Reference |

| Prostacyclin (PGI₂) | Coronary Vasodilation | Rat Heart (in vitro) | 5-10 nM | |

| Prostacyclin (PGI₂) | Relaxation | Bovine Coronary Arteries | - | |

| Iloprost | Coronary Flow Alteration | Rat Heart (in vitro) | - |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

This compound sodium salt

-

Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP, Collagen)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer and cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

-

Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP).

-

Record the change in light transmission for at least 5 minutes.

4. Data Analysis:

-

The percentage of aggregation is determined by the maximal change in light transmission.

-

The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: A typical workflow for an in vitro platelet aggregation assay.

In Vivo Vasodilation Assay (Isolated Langendorff Heart Perfusion)

The Langendorff heart preparation is a classic ex vivo method to assess the direct effects of substances on coronary vasodilation.

1. Materials and Reagents:

-

Animal model (e.g., rat, rabbit)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

-

This compound solutions of varying concentrations

-

Data acquisition system to monitor coronary flow and heart rate

2. Experimental Procedure:

-

The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.

-

The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

After an equilibration period, baseline coronary flow and heart rate are recorded.

-

This compound is administered as a bolus injection or continuous infusion into the perfusion line at increasing concentrations.

-

Changes in coronary flow are continuously monitored.

3. Data Analysis:

-

The vasodilatory effect is quantified as the percentage increase in coronary flow from the baseline.

-

A dose-response curve is constructed by plotting the percentage increase in coronary flow against the logarithm of the this compound concentration to determine the EC50 value.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.

Signaling Cascade

-

Receptor Binding and G-protein Activation: this compound binds to the IP receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit from the Gβγ dimer.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA).

-

Downstream Effects: PKA phosphorylates various downstream target proteins, leading to the observed physiological effects:

-

In Platelets: PKA-mediated phosphorylation of proteins such as the vasodilator-stimulated phosphoprotein (VASP) and the inositol trisphosphate (IP₃) receptor leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.

-

In Vascular Smooth Muscle Cells: PKA activation in vascular smooth muscle cells leads to the phosphorylation of myosin light chain kinase, which reduces its affinity for the calcium-calmodulin complex, resulting in smooth muscle relaxation and vasodilation.

-

Caption: The signaling pathway of this compound in platelets and vascular smooth muscle cells.

Conclusion

This compound has proven to be an invaluable tool in cardiovascular research due to its potent and stable prostacyclin-mimetic activities. Its discovery has not only facilitated a deeper understanding of the physiological roles of the prostacyclin pathway but has also served as a scaffold for the development of new therapeutic agents for conditions such as pulmonary arterial hypertension and thrombotic disorders. The detailed synthetic routes, experimental protocols, and quantitative data presented in this guide are intended to support the ongoing research and development efforts of scientists and drug development professionals in this critical area of medicine.

References

- 1. aminer.org [aminer.org]

- 2. Total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Carboprostacyclin, this compound, U-55185-药物合成数据库 [drugfuture.com]

- 4. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a synthetic analog of prostacyclin (PGI₂), is a potent and chemically stable prostanoid that has garnered significant interest in cardiovascular research and drug development. Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool for investigating the physiological roles of the prostacyclin pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ). Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Physicochemical Properties

This compound, also known as Carbaprostacyclin, is systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid.[1][2] Its structure is characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater chemical stability.[3]

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | [1][2] |

| Synonyms | Carbaprostacyclin, (5E)-6a-Carba-prostaglandin I2, cPGI | |

| CAS Number | 69552-46-1 | |

| Molecular Formula | C₂₁H₃₄O₄ | |

| Molecular Weight | 350.49 g/mol |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Melting Point | 65°C to 67°C | |

| Solubility | Soluble in ethanol (20 mg/ml) | |

| pKa | Data not readily available |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway

This compound is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.

-

Receptor Activation and G-Protein Coupling: this compound binds to the IP receptor on the surface of target cells, such as platelets and smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of this compound, such as inhibition of platelet activation and relaxation of vascular smooth muscle.

PPARδ-Dependent Signaling Pathway

Recent evidence has revealed a novel signaling pathway for this compound that is independent of the IP receptor and involves the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway appears to play a role in modulating cardiac energy metabolism.

-

PPARδ Activation: this compound can directly activate PPARδ.

-

Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Expression: This binding modulates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-platelet and vasodilatory effects being the most prominent.

Table 3: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Species/System | Reference |

| IP Receptor Binding (pKi) | 8.7 (for antagonist RO1138452 against this compound-induced cAMP accumulation) | CHO-K1 cells expressing human IP receptor | |

| Adenylyl Cyclase Activation (pKb) | 8.8 (for antagonist RO1138452 against this compound-induced activation) | CHO-K1 cells expressing human IP receptor | |

| Inhibition of Platelet Aggregation (IC₅₀) | ~33.3 nM (estimated based on relative potency to PGI₂) | Human (ADP-induced) | |

| Inhibition of Platelet Aggregation (IC₅₀) | ~33.3 nM (estimated based on relative potency to PGI₂) | Human (Collagen-induced) |

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the IP receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the IP receptor.

Materials:

-

Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-Iloprost.

-

Unlabeled competitor: this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled iloprost.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer to separate bound and free radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate cAMP production in cells expressing the IP receptor.

Objective: To determine the EC₅₀ of this compound for adenylyl cyclase activation.

Materials:

-

Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

References

- 1. Synthesis of (+)-carbacyclin based on a new chiral induction procedure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C21H34O4 | CID 5311242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effect of this compound, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbacyclin Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGI₂, which is highly unstable under physiological conditions, this compound's enhanced stability makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to this compound sodium salt.

Physicochemical Properties

This compound is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the carboxylic acid group. While specific quantitative data for some physicochemical properties are not consistently reported in publicly available literature, this section summarizes the known characteristics.

Data Presentation

| Property | Value/Information | Reference |

| Chemical Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid sodium salt | |

| Molecular Formula | C₂₁H₃₃NaO₄ | |

| Molecular Weight | Approximately 372.48 g/mol | |

| CAS Number | 69552-46-1 (for this compound free acid) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous buffers, ethanol, and DMSO. Sodium salts of organic compounds may have limited solubility in DMSO. For aqueous solutions, a slightly alkaline pH (around 8.0) is recommended for better stability and solubility. | |

| Stability | Hydrolytic Stability: Stability is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions (pH 6-8) and has the potential for degradation in acidic (pH 1-3) and basic (pH 9-11) conditions. The main degradation pathway in an aqueous environment is hydrolysis to 6-ketoprostaglandlin F1α. Thermal Stability: In solid state, it is generally stable at lower temperatures, with increased degradation at higher temperatures (40°C - 80°C). In solution, stability is dependent on the solvent and pH. Photostability: There is a potential for degradation upon exposure to UV/visible light. Protection from light is recommended. | |

| Storage | Solid State: Store in a well-sealed container at -20°C, protected from moisture and light. In Solution: Prepare solutions fresh. For short-term storage, store in a tightly sealed vial at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |

| pKa | Specific experimental pKa value is not readily available in the cited literature. | |

| Melting Point | Specific experimental melting point is not readily available in the cited literature. |

Mechanism of Action and Signaling Pathways

This compound sodium salt exerts its biological effects through two primary signaling pathways: the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway

The most well-characterized pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, leading to vasodilation and the inhibition of platelet aggregation.

Caption: this compound IP Receptor Signaling Pathway.

PPARδ-Mediated Signaling Pathway

In addition to the IP receptor pathway, this compound can activate the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP receptor. This compound enters the cell and binds to and activates PPARδ in the nucleus. The activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription. This pathway has been linked to the regulation of genes involved in fatty acid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.

Caption: this compound PPARδ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound sodium salt.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Materials:

-

Freshly drawn human venous blood

-

3.2% sodium citrate anticoagulant

-

This compound sodium salt stock solution

-

Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer and cuvettes with stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add various concentrations of this compound sodium salt or a vehicle control to the PRP in the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with stirring.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).

-

Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

-

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as platelets or vascular smooth muscle cells, using a commercially available ELISA kit.

Workflow for cAMP Measurement Assay

Caption: Workflow for cAMP Measurement Assay.

Materials:

-

Cultured cells (e.g., platelets, vascular smooth muscle cells)

-

Cell culture medium

-

This compound sodium salt stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer (typically provided in the ELISA kit)

-

Commercially available cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.

-

Treat the cells with various concentrations of this compound sodium salt or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.

-

-

cAMP Measurement (ELISA):

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Add cell lysates and standards to the antibody-coated microplate.

-

Add a cAMP conjugate (e.g., HRP- or AP-conjugated).

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution to develop a colorimetric or chemiluminescent signal.

-

Stop the reaction (if necessary) and measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the supplied cAMP standards.

-

Calculate the cAMP concentration in the cell lysates based on the standard curve.

-

Determine the EC₅₀ value of this compound for cAMP accumulation by plotting the cAMP concentration against the log concentration of this compound.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound sodium salt and separating it from potential degradation products. The following provides a starting point for method development.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for Stability-Indicating HPLC Method Development.

Instrumentation:

-

HPLC system with a UV detector or mass spectrometer.

-

Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The specific gradient profile will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by UV spectral analysis of this compound (typically in the range of 200-220 nm).

-

Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound sodium salt is a crucial research tool for investigating the prostacyclin signaling pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical stability over the endogenous PGI₂ allows for more reliable and reproducible experimental outcomes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed understanding of its dual signaling mechanisms through the IP receptor and PPARδ, and robust, step-by-step protocols for key biological assays. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound sodium salt in their studies and to further unravel the complexities of prostacyclin biology.

References

Carbacyclin: A Technical Overview of its Biological Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects.[1][2] Unlike the chemically unstable native prostacyclin, this compound's stability makes it a valuable tool for both in vitro and in vivo research, particularly in the fields of cardiovascular and platelet-related disorders.[2][3] This technical guide provides an in-depth overview of the biological activity and potency of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: The Prostacyclin (IP) Receptor Pathway

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The binding of this compound to the IP receptor initiates a signaling cascade that is central to its physiological actions.

Upon binding, the IP receptor couples to a stimulatory G-protein (Gs), triggering the exchange of GDP for GTP on the Gαs subunit. This activation causes the dissociation of the Gαs subunit, which then binds to and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA). PKA then phosphorylates various downstream target proteins, resulting in the characteristic physiological responses of vasodilation and inhibition of platelet aggregation.

Core Biological Activities

This compound mimics the primary biological activities of prostacyclin, namely the inhibition of platelet aggregation and vasodilation.

Inhibition of Platelet Aggregation

This compound is a potent, dose-dependent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency relative to prostacyclin has been evaluated in several studies, showing some variation based on the species and experimental conditions. For instance, in vitro studies have shown this compound to be approximately 0.03 times as active as prostacyclin in human, dog, or rabbit plasma. In ex vivo studies in dogs and rabbits, it was found to be about 0.1 times as active as prostacyclin. Another study reported this compound to be 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation.

Vasodilation

Similar to prostacyclin, this compound induces vasodilation, which results in a reduction of systemic arterial blood pressure. This effect is mediated by the relaxation of vascular smooth muscle cells, a direct consequence of the cAMP-PKA signaling pathway.

Quantitative Potency Data

The potency of this compound and its analogs is typically quantified using metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). While specific, direct binding affinity data (Ki) for this compound is not widely reported, the high affinity of structurally similar analogs provides a strong indication of its potent interaction with the IP receptor.

| Compound | Parameter | Value | Species/System | Notes | Reference |

| This compound | Relative Potency vs. PGI2 (in vitro) | 0.03x | Human, Dog, Rabbit Plasma (ADP/Collagen induced) | Chemically stable analog of prostacyclin. | |

| This compound | Relative Potency vs. PGI2 (ex vivo) | 0.1x | Dog, Rabbit | Platelet aggregation inhibition. | |

| This compound | Relative Potency vs. PGI2 | 10-fold less effective | Rat Platelets (Tumor cell-induced) | Longer duration of inhibition compared to PGI2. | |

| This compound Derivative | IC50 | 3.0 nM | Rat Platelets (ADP-induced) | A novel, metabolically stable 3-oxa-analogue. | |

| Iloprost | Ki | 3.9 nM | Human IP Receptor | A widely studied, stable prostacyclin analog. | |

| Treprostinil | Ki | 32 nM | Human IP Receptor | A stable prostacyclin analog. | |

| Epoprostenol (PGI2) | IC50 | ~3 x 10⁻⁹ M | Human Platelets (ADP-induced) | Potent but chemically unstable. |

Table 1: Comparative Potency of this compound and Other Prostacyclin Analogs.

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the biological activity and potency of this compound.

Radioligand Competition Binding Assay

This assay determines the receptor binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Materials and Reagents: Cell membranes from a cell line expressing the human IP receptor (e.g., HEK293, CHO), a suitable radioligand (e.g., [³H]-Iloprost), the test compound (this compound), and assay buffer are required.

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: After drying the filters, add a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

References

Carbacyclin: A Stable Prostacyclin (PGI2) Mimetic for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in regulating vascular tone, platelet aggregation, and inflammation. However, its inherent chemical instability severely limits its utility in research and clinical applications. Carbacyclin, a chemically stable synthetic analog of PGI2, overcomes this limitation while retaining the potent biological activities of its natural counterpart. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways. It is intended to serve as a core resource for researchers leveraging this compound as a stable PGI2 mimetic in their investigations.

Introduction

Prostacyclin (PGI2) is a metabolite of arachidonic acid that plays a crucial physiological role as a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential in cardiovascular diseases, such as pulmonary arterial hypertension and thrombotic disorders, is well-recognized. However, the clinical and research applications of PGI2 are hampered by its rapid hydrolysis at physiological pH, with a half-life of only a few minutes.

This compound, a synthetic carbocyclic analog of PGI2, was developed to address this stability issue. By replacing the oxygen atom in the furan ring with a methylene group, this compound exhibits significantly enhanced chemical stability, making it a reliable and robust tool for in vitro and in vivo studies.[2] This guide details the properties and applications of this compound, providing researchers with the necessary information to effectively utilize this stable PGI2 mimetic.

Chemical Properties

This compound, also known as carbaprostacyclin, is structurally similar to PGI2, with the key difference being the substitution that confers its stability.

| Property | Value |

| IUPAC Name | (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

| Molecular Formula | C21H34O4 |

| Molecular Weight | 350.49 g/mol |

| CAS Number | 69552-46-1 |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical IP receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor delta (PPARδ).

Canonical IP Receptor-Dependent Pathway

The primary and most well-characterized mechanism of action for this compound is its agonism of the prostacyclin receptor, also known as the IP receptor.[3] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and potent inhibition of platelet aggregation.[4]

Non-Canonical PPARδ-Dependent Pathway

Emerging evidence indicates that this compound can also signal through a pathway independent of the IP receptor, by activating the peroxisome proliferator-activated receptor delta (PPARδ).[5] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway has been shown to be involved in the regulation of cellular metabolism, such as the upregulation of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, in cardiomyocytes.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Assay | Agonist/Inhibitor | Value | Reference |

| IC50 (Platelet Aggregation) | Human | ADP-induced Platelet Aggregation | ADP | ~33.3 nM (estimated) | |

| Human | Collagen-induced Platelet Aggregation | Collagen | ~33.3 nM (estimated) | ||

| Rat | Tumor Cell-induced Platelet Aggregation | Walker 256 Carcinosarcoma Cells | 10-fold less effective than PGI2 | ||

| EC50 (cAMP Accumulation) | Human | cAMP Accumulation in Platelets | - | ~10-100 nM (estimated) | |

| Relative Potency to PGI2 | Human, Dog, Rabbit | In vitro Platelet Aggregation | ADP, Collagen | 0.03 | |

| Rabbit, Dog | Ex vivo Platelet Aggregation | - | 0.1 |

Note: The IC50 values for this compound are estimated based on the reported relative potency to PGI2, which has an approximate IC50 of 1 nM for ADP and collagen-induced platelet aggregation.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflows

Caption: Key in vitro experimental workflows.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

-

This compound

-

Platelet agonist (e.g., ADP, collagen)

-

Human whole blood

-

3.2% Sodium citrate anticoagulant

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes. PPP is used as a reference for 100% aggregation.

-

-

Aggregation Assay:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-warm PRP aliquots to 37°C.

-

Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

-

Set the aggregometer baseline to 0% with PRP and 100% with PPP.

-

Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-20 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol measures the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.

Materials:

-

This compound

-

Cell line expressing the human IP receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate for 10-15 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the concentration of cAMP produced at each this compound concentration.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

In Vivo Ferric Chloride-Induced Thrombosis Model

This model is used to evaluate the antithrombotic effects of this compound in vivo.

Materials:

-

This compound

-

Rodents (e.g., mice or rats)

-

Anesthetic

-

Ferric chloride (FeCl3) solution

-

Doppler flow probe

Methodology:

-

Surgical Preparation:

-

Anesthetize the animal and surgically expose the carotid artery.

-

Place a Doppler flow probe around the artery to measure baseline blood flow.

-

-

Thrombus Induction:

-

Apply a piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce oxidative injury and thrombus formation.

-

-

Treatment and Monitoring:

-

Administer this compound or vehicle control (typically via intravenous injection) prior to the induction of thrombosis.

-

Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to vessel occlusion.

-

-

Data Analysis:

-

Compare the time to occlusion in the this compound-treated group to the vehicle control group to assess the antithrombotic efficacy.

-

Optionally, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

-

Conclusion

This compound stands as a valuable and indispensable tool for researchers investigating the physiological and pathophysiological roles of the prostacyclin pathway. Its chemical stability overcomes the primary limitation of endogenous PGI2, enabling reproducible and reliable in vitro and in vivo experimentation. This guide provides a foundational resource for the effective application of this compound, from understanding its dual signaling mechanisms to implementing detailed experimental protocols. As research into cardiovascular and inflammatory diseases continues, the utility of stable PGI2 mimetics like this compound will undoubtedly remain central to the development of novel therapeutic strategies.

References

- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 2. This compound--a potent stable prostacyclin analogue for the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound induces carnitine palmitoyltransferase-1 in cardiomyocytes via peroxisome proliferator-activated receptor (PPAR) delta independent of the IP receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Carbacyclin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent activator of the prostacyclin receptor (IP receptor).[1] As a member of the prostanoid family of signaling molecules, this compound mimics the physiological effects of endogenous PGI₂, most notably vasodilation and the inhibition of platelet aggregation.[1] These properties have made it a valuable tool in cardiovascular research and a subject of interest in the development of therapeutic agents for conditions such as pulmonary arterial hypertension.[2] Understanding the precise interactions of this compound with its primary receptor target, as well as its broader selectivity profile across the family of prostanoid receptors, is critical for its effective application in research and drug development. This guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and a description of its primary signaling pathway.

Receptor Binding Affinity and Selectivity

This compound's primary pharmacological action is mediated through its high-affinity binding to and activation of the IP receptor, a G-protein coupled receptor (GPCR).[1] While extensively recognized for its potency at the IP receptor, a complete quantitative profile of this compound's binding affinities across all prostanoid receptor subtypes (EP, DP, FP, and TP) is not extensively detailed in publicly available literature. However, existing data and qualitative descriptions consistently point towards its high selectivity for the IP receptor.

Quantitative Binding and Potency Data

The available quantitative data for this compound's interaction with the IP receptor is primarily in the form of functional potency (EC₅₀), which is a measure of the concentration required to elicit a half-maximal response. In Chinese Hamster Ovary (CHO) cells expressing the mouse IP receptor, this compound stimulates adenylyl cyclase activity with an EC₅₀ of 25 nM.[3] For comparative context, the binding affinities and potencies of other well-characterized prostacyclin analogs are provided in the table below. A lower Kᵢ or EC₅₀ value indicates a higher binding affinity or potency, respectively.

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |

| This compound | IP | Mouse | Functional (Adenylyl Cyclase) | - | 25 | **** |

| Iloprost | IP | Human | Radioligand Competition Binding | 3.9 | - | |

| Treprostinil | IP | Human | Radioligand Competition Binding | 32 | - | |

| Cicaprost | IP | Mouse | Functional (Adenylyl Cyclase) | - | 5 | |

| Prostaglandin E₁ | IP | Mouse | Functional (Adenylyl Cyclase) | - | 95 |

Table 1: Quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and other prostacyclin analogs for the IP receptor.

Receptor Selectivity Profile

Qualitative statements in the literature suggest that while this compound is highly selective for the IP receptor, it may also exhibit some activity at other prostanoid receptors, particularly the EP₁ and EP₃ subtypes. One study reported that this compound, along with other IP ligands like iloprost, can bind to the mouse EP₃ receptor with a Kᵢ value comparable to its affinity for the IP receptor. This cross-reactivity is a known characteristic of several prostacyclin analogs. For a clearer understanding of prostanoid receptor selectivity, the detailed binding profiles of iloprost and treprostinil are presented below, as they have been more extensively characterized across the prostanoid receptor family.

| Compound | Receptor | Kᵢ (nM) | Reference(s) |

| Iloprost | IP | 3.9 | **** |

| EP₁ | 1.1 | ||

| EP₂ | Very Low Affinity | ||

| EP₃ | Low Affinity | ||

| EP₄ | Low Affinity | ||

| DP₁ | Very Low Affinity | ||

| FP | Low Affinity | ||

| TP | Very Low Affinity | ||

| Treprostinil | IP | 32 | **** |

| EP₁ | Low Affinity | ||

| EP₂ | 3.6 | ||

| EP₃ | Very Low Affinity | ||

| EP₄ | Low Affinity | ||

| DP₁ | 4.4 | ||

| FP | Very Low Affinity | ||

| TP | Very Low Affinity |

Table 2: Receptor selectivity profiles of Iloprost and Treprostinil across human prostanoid receptors, providing a comparative context for this compound's selectivity.

Experimental Protocols

The determination of a compound's receptor binding affinity and selectivity is fundamental to its pharmacological characterization. The most common method employed for this is the radioligand competition binding assay.

Radioligand Competition Binding Assay Protocol

This protocol provides a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the IP receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor ligand (e.g., [³H]-iloprost).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., unlabeled iloprost).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Cocktail and Scintillation Counter.

2. Assay Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound (this compound).

-

Total Binding: In separate wells, combine the cell membranes and radioligand without the test compound.

-

Non-specific Binding: In another set of wells, combine the cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixtures through the filter plates to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the amount of radioactivity bound to the filters using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations: Workflows and Pathways

References

- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Carbacyclin: A Technical Guide to its In Vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro pharmacological profile of Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2). This compound's stability offers a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research, particularly in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.[1] This document details its mechanism of action, quantitative pharmacological data, and explicit experimental protocols for key in vitro assays.

Core Pharmacological Properties

This compound is a powerful inhibitor of platelet aggregation, mimicking the primary biological activities of prostacyclin.[2] Its anti-platelet effects are dose-dependent and have been demonstrated against various agonists, including adenosine diphosphate (ADP) and collagen.[2] Beyond its anti-aggregatory effects, this compound also induces vasodilation by acting on vascular smooth muscle cells.[2]

The primary mechanism of action for this compound involves its binding to and activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets.[1] This interaction initiates a signaling cascade that is central to its physiological actions. Upon binding, the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through the phosphorylation of various downstream targets, leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound sodium salt.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species/Cell Line | Notes |

| pKi | ~8.7 | Human | Determined in a competitive binding assay. |

Table 2: Inhibition of Platelet Aggregation

| Inducing Agent | Species | Relative Potency to PGI2 | Estimated IC50 of this compound (nM) |

| ADP | Human | 0.03 | ~33.3 |

| Collagen | Human | 0.03 | ~33.3 |

| ADP | Guinea Pig Plasma | ~0.29 (1/3.5) | Not Specified |

| ADP | Human Plasma | ~0.067 (1/15) | Not Specified |

| Tumor Cells | Rat | 0.1 | Not Specified |

Note: The IC50 values for this compound against ADP and collagen-induced aggregation in humans are estimated based on a reported relative potency of 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and protocols discussed, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

-

This compound sodium salt

-

Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS)

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

3. Assay Procedure:

-

Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).

-

Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C.

-

Add a specific concentration of this compound sodium salt or a vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., ADP).

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

-

The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Adenylyl Cyclase Activation Assay

This assay confirms this compound's mechanism of action by measuring its ability to stimulate adenylyl cyclase in platelet membranes.

1. Materials and Reagents:

-

Platelet-Rich Plasma (PRP)

-

This compound sodium salt

-

ATP

-

GTP and GDP (for assessing modulatory effects)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA)

2. Preparation of Platelet Membranes:

-

Isolate platelet membranes from PRP through centrifugation and lysis.

3. Incubation:

-

Incubate the platelet membranes with varying concentrations of this compound in the presence of ATP and cofactors.

-

Incubate for a specific time at 37°C.

4. cAMP Quantification:

-

Stop the reaction by adding a cell lysis buffer.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody sites.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cAMP in each sample based on a standard curve.

References

Investigating Platelet Function with Carbacyclin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a valuable tool for investigating the intricate mechanisms of platelet function and for the development of novel anti-thrombotic therapies.[1][2] Unlike the labile native prostacyclin, this compound's stability provides a significant experimental advantage, allowing for consistent and reproducible results in in vitro and ex vivo studies of platelet inhibition. This technical guide provides a comprehensive overview of the use of this compound to study platelet function, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its potent anti-platelet effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[1] Binding of this compound to the IP receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.

The key steps in this pathway are as follows:

-

IP Receptor Activation: this compound binds to the IP receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein alpha subunit (Gαs).[1]

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the platelet membrane.[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Substrate Phosphorylation and Inhibition of Platelet Function: PKA then phosphorylates a variety of downstream protein substrates, leading to a decrease in intracellular calcium levels and the inhibition of key processes in platelet activation, such as granule release, shape change, and aggregation.

Quantitative Data on Anti-Platelet Aggregation Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. While specific IC50 values can vary depending on the experimental conditions (e.g., species, platelet agonist used), studies have established the relative potency of this compound compared to prostacyclin.

| Parameter | Agonist | Species | Value | Reference |

| Relative Potency to Prostacyclin (in vitro) | ADP, Collagen | Human, Dog, Rabbit | 0.03x | |

| Relative Potency to Prostacyclin (ex vivo) | Not Specified | Rabbit, Dog | 0.1x | |

| Relative Potency to Prostacyclin | Tumor Cell-Induced | Rat | ~0.1x | |

| Estimated IC50 | ADP | Human | ~33.3 nM | |

| Estimated IC50 | Collagen | Human | ~33.3 nM |

Note: The estimated IC50 values are based on the reported relative potency of this compound being 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM against ADP and collagen-induced aggregation.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Materials and Reagents:

-

This compound sodium salt

-

Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen)

-

Human whole blood from healthy, consenting donors who have not taken anti-platelet medications for at least two weeks.

-

3.2% Sodium Citrate (anticoagulant)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes and stir bars

-

Pipettes and general laboratory consumables

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

3. Experimental Procedure:

-

Set up the aggregometer according to the manufacturer's instructions, with the temperature at 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pre-warm PRP samples to 37°C for 5-10 minutes.

-

To a cuvette containing a stir bar, add a defined volume of PRP.

-

Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

-

Record the change in light transmission for at least 5 minutes. The maximum change in light transmission represents the percentage of aggregation.

4. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)) * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a potent and stable inhibitor of platelet aggregation, making it an indispensable tool for researchers in hemostasis, thrombosis, and cardiovascular pharmacology. Its well-defined mechanism of action through the prostacyclin signaling pathway allows for targeted investigations into the molecular underpinnings of platelet function. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of platelet biology and to facilitate the development of next-generation anti-platelet therapeutics.

References

Methodological & Application

Application Notes and Protocols: In Vitro Platelet Aggregation Assay Using Carbacyclin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2), serves as a powerful inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research into platelet function and the development of anti-thrombotic therapies.[1] This document provides a comprehensive guide to utilizing this compound in in vitro platelet aggregation assays, specifically using the gold-standard Light Transmission Aggregometry (LTA) method.[3] Included are detailed protocols, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and the experimental workflow.

Mechanism of Action

This compound exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which leads to a decrease in intracellular calcium concentrations. This cascade effectively counteracts pro-aggregatory signals, inhibiting key platelet activation processes such as granule release, shape change, and ultimately, aggregation.[1]

References

Application Notes and Protocols for cAMP Accumulation Assay using Carbacyclin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes.[1] G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein (Gs) or the inhibitory G-protein (Gi) modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[2][3] Consequently, measuring intracellular cAMP levels is a fundamental method for studying GPCR function and for screening potential therapeutic compounds.[3]

Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] Unlike the endogenous PGI2, which is highly unstable, this compound's stability makes it an invaluable tool for in vitro and in vivo research. It acts as a selective agonist for the prostacyclin receptor (IP receptor), a Gs-coupled GPCR. This activation robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels, making this compound an excellent positive control for cAMP accumulation assays.

Mechanism of Action